1-(1-acetyl-1H-indol-3-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(1-acetyl-1H-indol-3-yl)-2,2,2-trifluoroethanone, also known as AIT-082, is a small molecule with potential therapeutic applications in various neurological disorders. AIT-082 has been shown to have neuroprotective and neurotrophic effects, making it a promising candidate for treating conditions such as Alzheimer's disease, Parkinson's disease, and stroke.
Mechanism of Action
1-(1-acetyl-1H-indol-3-yl)-2,2,2-trifluoroethanone exerts its neuroprotective and neurotrophic effects through multiple mechanisms. It has been shown to activate the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in neuronal survival and differentiation. This compound also enhances the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, this compound has been shown to modulate the expression of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to increase neuronal survival and reduce apoptosis in vitro. This compound has also been shown to enhance synaptic plasticity and improve cognitive function in animal models of Alzheimer's disease and stroke. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of 1-(1-acetyl-1H-indol-3-yl)-2,2,2-trifluoroethanone is its relatively low toxicity and good bioavailability. This compound can be administered orally or intravenously and has been shown to cross the blood-brain barrier. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical applications. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for various neurological disorders.
Future Directions
There are several potential future directions for research on 1-(1-acetyl-1H-indol-3-yl)-2,2,2-trifluoroethanone. One area of interest is its potential therapeutic applications in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and to identify potential biomarkers for monitoring its efficacy in clinical trials. Finally, there is a need for larger-scale clinical trials to determine the safety and efficacy of this compound in humans.
Scientific Research Applications
1-(1-acetyl-1H-indol-3-yl)-2,2,2-trifluoroethanone has been extensively studied for its potential therapeutic applications in various neurological disorders. In preclinical studies, this compound has been shown to improve cognitive function, reduce neuronal damage, and enhance neurogenesis. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
properties
IUPAC Name |
1-(1-acetylindol-3-yl)-2,2,2-trifluoroethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c1-7(17)16-6-9(11(18)12(13,14)15)8-4-2-3-5-10(8)16/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYDYYVFVAIQIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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